molecular formula C20H14N4O2 B2581057 phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone CAS No. 321998-88-3

phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone

Cat. No.: B2581057
CAS No.: 321998-88-3
M. Wt: 342.358
InChI Key: BOKLYPJQUXCXPN-UHFFFAOYSA-N
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Description

Phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at position 1 and a 4-(2-pyrimidinyloxy)phenyl moiety at position 2. This structure combines aromatic and heteroaromatic systems, which are common in pharmaceuticals and agrochemicals due to their bioactivity and stability.

  • Condensation reactions between pyrazole derivatives and substituted phenyl precursors (e.g., Vilsmeier–Haack formylation ).
  • Nucleophilic aromatic substitution for introducing pyrimidinyloxy groups .

Properties

IUPAC Name

phenyl-[3-(4-pyrimidin-2-yloxyphenyl)pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2/c25-19(16-5-2-1-3-6-16)24-14-11-18(23-24)15-7-9-17(10-8-15)26-20-21-12-4-13-22-20/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKLYPJQUXCXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the phenyl and pyrimidinyloxyphenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is its potential as an antimicrobial agent. Research indicates that derivatives of pyrazole compounds exhibit notable antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

Case Study: Antibacterial Efficacy

A study highlighted the synthesis of various pyrazole derivatives, which demonstrated low minimum inhibitory concentration (MIC) values against S. aureus, indicating their effectiveness in inhibiting bacterial growth. The compounds showed a bactericidal effect in time-kill assays and moderate inhibition of biofilm formation .

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory effects. Pyrazole derivatives have been linked to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This suggests potential applications in treating inflammatory diseases.

Research Findings

Studies have shown that certain pyrazole derivatives can reduce inflammation markers in vitro and in vivo, indicating their potential utility in developing anti-inflammatory medications .

Anticancer Activity

Emerging research suggests that this compound may exhibit anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Cancer Cell Lines

In vitro studies have demonstrated that specific pyrazole derivatives can selectively induce cell death in various cancer cell lines while sparing normal cells, which is a critical aspect of cancer therapeutics .

Material Science Applications

Beyond biological applications, this compound is being investigated for its properties in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Properties and Performance

The compound's unique electronic structure allows it to function effectively as a light-emitting material, with studies showing promising results in terms of efficiency and stability when incorporated into OLED devices .

Synthesis and Chemical Properties

The synthesis of this compound involves several methods, including multi-step reactions starting from readily available precursors. The compound exhibits a boiling point of approximately 623.9 °C and a density of around 1.28 g/cm³, which are important parameters for its handling and application in various settings .

Mechanism of Action

The mechanism of action of phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table compares key structural features and substituents of phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone with similar compounds:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
This compound (Target) Pyrazole 4-(2-Pyrimidinyloxy)phenyl at C3, phenyl at C1 ~375.4 (estimated) N/A N/A
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenylpyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone Pyrazole + Pyrazolopyrimidine 3,5-Dimethylpyrazole, 4-aminophenyl linkage 434.5 N/A
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Pyrazolopyrimidine + Thienopyrimidine Thieno[3,2-d]pyrimidine fused system 356.4 N/A
4-(1H-Pyrazol-1-yl)(4-(trifluoromethyl)phenyl)methanone Pyrazole 4-Trifluoromethylphenyl 264.2 197–199
5-(4-Ethoxyphenyl)-1H-pyrazol-3-ylmethanone Pyrazole 4-Ethoxyphenyl at C5, piperidinyl at C3 299.4 N/A

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in enhances metabolic stability and lipophilicity compared to the pyrimidinyloxy group in the target compound.
  • Amino vs. Oxy Linkages: The 4-aminophenyl group in may facilitate hydrogen bonding, whereas the pyrimidinyloxy group in the target compound could enhance solubility.
Pyrazole Core Formation
  • Condensation Reactions: Analogous to , pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with diketones or enaminones. For example, compound 7b in was prepared using bis-enaminones and 5-amino-3-phenyl-1H-pyrazole.
Functionalization of the Phenyl Ring
  • Diazonium Salt Coupling: As seen in , aryl diazonium salts can introduce hydrazone groups, though the target compound’s pyrimidinyloxy group may require milder conditions.
  • Nucleophilic Aromatic Substitution: Pyrimidinyloxy groups are typically installed via SNAr reactions using hydroxyl-pyrimidine intermediates .

Physicochemical and Spectroscopic Properties

Melting Points and Stability
  • The trifluoromethyl analog has a moderate melting point (197–199°C), suggesting lower thermal stability compared to compound 7b in (mp >300°C), which has dual carbonyl groups enhancing crystallinity.
Spectroscopic Data
  • IR Spectroscopy: Carbonyl stretches (C=O) in pyrazolyl-methanones appear at ~1720 cm⁻¹ , consistent across analogs.
  • NMR Spectroscopy:
    • Pyrazole protons resonate at δ 7.52–7.79 ppm , while pyrimidinyl protons in appear upfield (δ 8.9 ppm).
    • Aromatic carbons in the target compound’s phenyl-pyrimidinyloxy group would likely show signals at ~125–160 ppm .

Biological Activity

Phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone, also known by its chemical name (4-methoxyphenyl)(3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl)methanone, is a complex organic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H16N4O3, with a molecular weight of 372.38 g/mol. The structure includes a methoxyphenyl group, a pyrimidinyloxyphenyl group, and a pyrazolylmethanone core. This unique structural composition contributes to its biological activity.

PropertyValue
Molecular FormulaC21H16N4O3
Molecular Weight372.38 g/mol
CAS Number321998-83-8

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that derivatives of pyrazole compounds show inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases . The compound's mechanism likely involves the modulation of signaling pathways associated with inflammation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown promising results against various bacterial strains, including E. coli and Staphylococcus aureus. These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Potential

This compound has been investigated for its anticancer properties as well. Some studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to interact with specific molecular targets involved in cancer progression enhances its therapeutic potential .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory responses and cancer cell proliferation by binding to their active sites or allosteric sites.

Receptor Modulation: It can modulate receptor functions by altering their conformations or blocking ligand binding, which is critical in mediating various physiological responses.

Case Studies

Several research studies have focused on the synthesis and evaluation of this compound derivatives:

  • Anti-inflammatory Study: A derivative exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to dexamethasone's 76% inhibition at 1 µM .
  • Antimicrobial Evaluation: In vitro tests showed that certain derivatives effectively inhibited the growth of Bacillus subtilis and Aspergillus niger at concentrations lower than standard antibiotics .
  • Anticancer Research: Compounds related to this compound demonstrated significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone, and how do reaction conditions influence yield and purity?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, such as:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazines with diketones or α,β-unsaturated ketones under acidic conditions (e.g., acetic acid/ethanol reflux) .
  • Step 2 : Functionalization of the phenyl ring with pyrimidinyloxy groups using nucleophilic aromatic substitution (e.g., coupling 2-chloropyrimidine with phenolic intermediates) .
  • Critical Parameters : Temperature, solvent polarity, and catalyst selection (e.g., NaOAc for cyclization) significantly affect regioselectivity and yield .
    • Data Table :
Reaction StepReagents/ConditionsYield RangePurity (HPLC)
Pyrazole formationHydrazine hydrate, EtOH/AcOH, reflux45–60%>95%
Pyrimidinylation2-Chloropyrimidine, K₂CO₃, DMF50–70%>90%

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Assign peaks using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm regiochemistry (e.g., pyrazole C-H signals at δ 6.5–8.5 ppm; pyrimidine protons at δ 8.0–9.0 ppm) .
  • X-ray Crystallography : Use SHELXTL or SHELXL for structure refinement. Dihedral angles between aromatic rings (e.g., pyrazole vs. phenyl) provide insight on planarity and conjugation .
    • Example : A related pyrazolyl-methanone derivative showed dihedral angles of 16.8°–51.7° between rings, indicating moderate conjugation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • In vitro : Screen against kinase targets (e.g., JAK/STAT pathways) due to pyrimidine/pyrazole motifs .
  • Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive/-negative strains .
    • Data Interpretation : Contradictory activity results (e.g., high MIC but low cytotoxicity) may arise from solubility issues, requiring DMSO optimization .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace pyrimidinyloxy with triazoles or furans) .
  • Computational Docking : Use AutoDock Vina to predict binding affinities to kinases (e.g., EGFR, VEGFR) .
    • Case Study : Substituting pyrimidine with a triazole in a related compound increased IC₅₀ against EGFR by 3-fold .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may stem from varying ATP concentrations in kinase assays .
  • Dose-Response Curves : Validate activity thresholds using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. How can computational tools like Multiwfn aid in analyzing electron density and reactivity?

  • Methodology :

  • Electrostatic Potential Maps : Use Multiwfn to visualize nucleophilic/electrophilic regions. The pyrimidinyloxy group often shows high electron density, favoring H-bonding interactions .
  • Fukui Indices : Predict reactive sites for electrophilic substitution (e.g., C-4 position of pyrazole) .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

  • Methodology :

  • Disorder Modeling : For flexible pyrimidinyloxy groups, apply PART instructions in SHELXL to refine split positions .
  • Hydrogen Bonding : Use O-H⋯N interactions (2.8–3.0 Å) to stabilize crystal packing .
    • Example : A derivative with a hexyloxy chain required TLS refinement to account for thermal motion .

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